2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)-
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Overview
Description
2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)- is a synthetic organic compound that belongs to the class of pyrimidinethiones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(p-sulfophenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using precursors like thiourea and β-diketones.
Substitution Reactions: Introducing the p-sulfophenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thione group to a thiol group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with DNA/RNA: Affecting gene expression or replication.
Modulating Receptor Activity: Influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyrimidinethione: Basic structure without additional substituents.
3,4-Dihydro-4,4,6-trimethylpyrimidine: Lacks the thione and p-sulfophenyl groups.
1-(p-Sulfophenyl)pyrimidine: Contains the p-sulfophenyl group but lacks the thione and trimethyl groups.
Properties
CAS No. |
63704-52-9 |
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Molecular Formula |
C13H16N2O3S2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzenesulfonic acid |
InChI |
InChI=1S/C13H16N2O3S2/c1-9-8-13(2,3)14-12(19)15(9)10-4-6-11(7-5-10)20(16,17)18/h4-8H,1-3H3,(H,14,19)(H,16,17,18) |
InChI Key |
KEGAXPPWKYWXET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)S(=O)(=O)O)(C)C |
Origin of Product |
United States |
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